2-((4-(4-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone 2-((4-(4-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
Brand Name: Vulcanchem
CAS No.: 618439-53-5
VCID: VC16127080
InChI: InChI=1S/C17H14ClN3OS/c1-12-19-20-17(21(12)15-9-7-14(18)8-10-15)23-11-16(22)13-5-3-2-4-6-13/h2-10H,11H2,1H3
SMILES:
Molecular Formula: C17H14ClN3OS
Molecular Weight: 343.8 g/mol

2-((4-(4-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone

CAS No.: 618439-53-5

Cat. No.: VC16127080

Molecular Formula: C17H14ClN3OS

Molecular Weight: 343.8 g/mol

* For research use only. Not for human or veterinary use.

2-((4-(4-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone - 618439-53-5

Specification

CAS No. 618439-53-5
Molecular Formula C17H14ClN3OS
Molecular Weight 343.8 g/mol
IUPAC Name 2-[[4-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Standard InChI InChI=1S/C17H14ClN3OS/c1-12-19-20-17(21(12)15-9-7-14(18)8-10-15)23-11-16(22)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Standard InChI Key FNAGAHDCGZIONN-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(N1C2=CC=C(C=C2)Cl)SCC(=O)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Composition

The compound has the formula C₁₇H₁₄ClN₃OS and a molecular weight of 343.8 g/mol. Key structural features include:

  • A 1,2,4-triazole ring substituted at position 4 with a 4-chlorophenyl group.

  • A methyl group at position 5 of the triazole.

  • A thioether bridge connecting the triazole to a phenylethanone group .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₁₄ClN₃OS
Molecular Weight343.8 g/mol
SMILESCC1=NN=C(N1C2=CC=C(C=C2)Cl)SCC(=O)C3=CC=CC=C3
InChI KeyFNAGAHDCGZIONN-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a triclinic crystal system (P1̄) with unit cell parameters:

  • a = 11.5820(4) Å, b = 12.0492(4) Å, c = 14.3048(5) Å

  • α = 73.673(3)°, β = 88.190(3)°, γ = 72.686(3)° .
    Infrared (IR) spectroscopy shows characteristic peaks for C=O (1685 cm⁻¹), C-Cl (750 cm⁻¹), and S-C (650 cm⁻¹) .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step protocols:

  • Triazole Ring Formation: Cyclization of acylthiosemicarbazides derived from hydrazides and thiocyanates under alkaline conditions .

  • Thioether Linkage: Reaction of 5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-thiol with phenacyl bromides in ethanol or acetonitrile, catalyzed by triethylamine (TEA) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Triazole cyclization10% NaOH, reflux, 3 h75–85%
Thioether couplingPhenacyl bromide, TEA, 25°C, 4 h80–90%

Derivative Synthesis

Modifications at the triazole or phenylethanone moieties yield analogs with enhanced bioactivity. For example:

  • Oxime derivatives: Improve solubility and anticancer potency .

  • Fluorophenyl analogs: Exhibit higher metabolic stability .

Biological Activities

Anticancer Properties

In vitro studies demonstrate dose-dependent cytotoxicity:

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)MechanismSource
U-87 (Glioblastoma)3.1–5.76Tubulin polymerization inhibition
MDA-MB-231 (Breast)12.4–47.2ROS generation, apoptosis
PPC-1 (Prostate)5.2–18.3Cell cycle arrest (G2/M phase)

The compound’s thioether and triazole groups facilitate interactions with tubulin’s colchicine-binding site, disrupting microtubule assembly .

Antimicrobial Activity

Triazole derivatives show broad-spectrum activity:

  • Antifungal: MIC = 8–32 µg/mL against Candida albicans .

  • Antibacterial: MIC = 16–64 µg/mL against Staphylococcus aureus .

Antioxidant Effects

DPPH radical scavenging assays reveal EC₅₀ values of 18–22 µM, surpassing ascorbic acid in some analogs .

Mechanism of Action

Enzyme Inhibition

The compound inhibits:

  • Cytochrome P450 enzymes: Disrupts cancer cell proliferation pathways.

  • Thymidylate synthase: Reduces DNA synthesis in rapidly dividing cells .

Apoptotic Pathways

  • Upregulates caspase-3/7 by 3.5-fold in U-87 cells .

  • Downregulates Bcl-2 expression, promoting mitochondrial apoptosis .

Physicochemical Properties

Table 4: Key Physicochemical Parameters

PropertyValueMethod/Source
Solubility (H₂O)0.12 mg/mLShake-flask
LogP3.45HPLC
Melting Point112–113°CDifferential scanning calorimetry
Stability>24 months at −20°CAccelerated aging

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